![molecular formula C22H21NO3S B4391381 N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4391381.png)
N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
Overview
Description
N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as MS023, is a small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails and play a crucial role in regulating gene expression. MS023 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and inhibiting the recruitment of transcriptional machinery to target genes. This leads to the downregulation of oncogenes and pro-inflammatory genes, resulting in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models. In inflammatory disorders, N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to reduce pro-inflammatory cytokine production and attenuate disease severity. N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide as a research tool is its specificity for BET proteins, allowing for the selective modulation of gene expression. However, N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings. Additionally, N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has not yet been evaluated in clinical trials, and its safety and efficacy in humans remain to be determined.
Future Directions
Future research on N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide could focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical trials for various diseases. Additionally, the development of more potent and selective BET inhibitors could provide further insights into the role of BET proteins in disease pathogenesis and identify new therapeutic targets. Finally, the combination of BET inhibitors with other targeted therapies or immunotherapies could potentially enhance their therapeutic efficacy and overcome resistance mechanisms.
Scientific Research Applications
N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma, leukemia, and solid tumors. In inflammatory disorders, BET proteins have been implicated in the regulation of pro-inflammatory cytokine production, and N-(2-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to attenuate inflammation in animal models of rheumatoid arthritis and colitis.
properties
IUPAC Name |
N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-16-10-12-20(13-11-16)27(25,26)15-18-7-5-8-19(14-18)22(24)23-21-9-4-3-6-17(21)2/h3-14H,15H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUAIBXITVXYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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